Evofosfamide, also known as TH-302, is a second-generation hypoxia-activated prodrug (HAP). It is designed for selective activity within the low-oxygen microenvironments characteristic of solid tumors, which are often resistant to conventional therapies. Structurally, it comprises a 2-nitroimidazole trigger linked to the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM). Under hypoxic conditions (<0.5% O2), cellular reductases activate the 2-nitroimidazole moiety, leading to the release of the cytotoxic Br-IPM payload, which then induces DNA inter- and intra-strand crosslinks, inhibiting replication and promoting cell death. In normoxic environments, the prodrug remains largely inert, a key attribute for minimizing systemic toxicity compared to non-targeted alkylating agents.
Substituting Evofosfamide is challenging due to its integrated design. Using its active metabolite, bromo-isophosphoramide mustard (Br-IPM), directly would eliminate the critical hypoxia-targeting mechanism, leading to indiscriminate systemic toxicity characteristic of traditional alkylating agents. Conversely, substituting with another class of hypoxia-activated prodrug, such as tirapazamine, is not straightforward. Tirapazamine generates a different DNA-damaging radical species and relies on different cellular reductases for activation, resulting in a distinct efficacy and toxicity profile. Furthermore, the specific 2-nitroimidazole trigger on Evofosfamide is engineered for optimal activation kinetics and release of the Br-IPM payload, a feature not interchangeable with other HAP triggers. Therefore, the unique combination of the trigger and the specific cytotoxic payload in Evofosfamide confers a non-generic functional profile.
Evofosfamide demonstrates a high degree of selective cytotoxicity under hypoxic conditions compared to normoxic conditions. In one study, the IC50 value for Evofosfamide was 10 µM under hypoxic conditions (N2) versus 1000 µM under normoxic conditions (21% O2), yielding a Hypoxic Cytotoxicity Ratio (HCR) of 100. In another study across a panel of nasopharyngeal carcinoma (NPC) cell lines, the sensitization under hypoxia ranged from ninefold to over 300-fold. This high HCR is a key performance indicator of its ability to spare healthy, well-oxygenated tissue while targeting hypoxic tumor cells.
| Evidence Dimension | Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia) |
| Target Compound Data | 100 (in one study); 9 to >300 (in another study across multiple cell lines) |
| Comparator Or Baseline | Implicit baseline of 1 (no selectivity) |
| Quantified Difference | Up to 300-fold greater potency in hypoxic vs. normoxic conditions |
| Conditions | In vitro cytotoxicity assays in human cancer cell lines (e.g., NPC lines) under hypoxic (N2 or 1% O2) versus normoxic (21% O2) conditions. |
A high HCR provides quantitative assurance of target selectivity, which is critical for researchers needing to minimize off-target effects in models where both hypoxic and normoxic cells are present.
Evofosfamide demonstrates synergistic activity when combined with standard-of-care chemotherapies, such as gemcitabine, particularly in resistant tumor models. In a Phase II trial for advanced pancreatic cancer, the combination of Evofosfamide and gemcitabine resulted in a median progression-free survival (PFS) of 5.6 months, compared to 3.6 months for gemcitabine alone. Preclinical studies support this, showing that in SU.86.86 pancreatic cancer cells, the combination of Evofosfamide and gemcitabine was significantly more effective at inducing double-stranded DNA breaks than either drug alone or the calculated sum of their independent effects. This synergy allows for enhanced efficacy in established research models.
| Evidence Dimension | Median Progression-Free Survival (PFS) |
| Target Compound Data | 5.6 months (in combination with gemcitabine) |
| Comparator Or Baseline | 3.6 months (gemcitabine monotherapy) |
| Quantified Difference | 2.0-month improvement in median PFS |
| Conditions | Phase II clinical trial in patients with advanced pancreatic cancer (NCT01144455). |
For researchers modeling combination therapies, this evidence justifies the selection of Evofosfamide as a synergistic partner to overcome resistance associated with standard agents in hypoxic tumors.
Evofosfamide exhibits a favorable pharmacokinetic profile characterized by rapid clearance and dose-proportional exposure, simplifying its use in preclinical models. In a Phase 1 study, Evofosfamide was rapidly cleared from plasma with an average terminal half-life of 0.70 hours. Plasma concentrations of the active metabolite, Br-IPM, were only about 1-2% of the parent prodrug concentrations, indicating efficient containment of the cytotoxic agent until hypoxic activation. Furthermore, allometric scaling from nonclinical species to humans accurately predicted key pharmacokinetic parameters, demonstrating translational relevance and predictability for experimental design.
| Evidence Dimension | Terminal Half-Life (Human) |
| Target Compound Data | ~0.70 - 0.78 hours (42-47 minutes) |
| Comparator Or Baseline | Active Metabolite (Br-IPM) plasma concentration is only 1-2% of parent compound |
| Quantified Difference | N/A (Profile characteristic) |
| Conditions | Phase 1 clinical trials in patients with advanced solid malignancies. |
A well-characterized, predictable, and short pharmacokinetic half-life allows for precise control over dosing schedules and exposure times in experimental settings, enhancing the reproducibility of research.
Evofosfamide is the right choice for preclinical studies designed to overcome resistance to standard agents like gemcitabine, doxorubicin, or cisplatin in solid tumor models known for significant hypoxia (e.g., pancreatic, non-small cell lung, nasopharyngeal carcinoma). Its demonstrated synergistic effect allows researchers to investigate mechanisms of reversing chemoresistance that is specifically mediated by the hypoxic tumor microenvironment.
For radiobiology research, Evofosfamide can be used to selectively target and eliminate radioresistant hypoxic cell populations. Studies have shown that combining Evofosfamide with ionizing radiation provides a significant therapeutic benefit in tumor models. This makes it a suitable tool for developing and testing protocols that integrate HAPs to sensitize tumors to radiation.
Given that tumor hypoxia creates an immunosuppressive barrier that limits T-cell infiltration, Evofosfamide is a relevant agent for studies aiming to enhance the efficacy of immune checkpoint inhibitors. Preclinical data suggests Evofosfamide can reduce tumor hypoxia, thereby potentially restoring T-cell access and sensitizing immunologically 'cold' tumors to immunotherapies.